Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate
Overview
Description
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate (ETBCFMP) is a synthetic compound with a wide range of applications in scientific research. It is used as a reagent for organic synthesis, as a catalyst for various reactions, and as an inhibitor for certain enzymes. ETBCFMP is a relatively new compound, and its potential applications are still being explored.
Scientific Research Applications
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is used as a reagent in organic synthesis, as a catalyst for various reactions, and as an inhibitor for certain enzymes. It has been used in the synthesis of various compounds, including steroids, amino acids, and peptides. It has been used as a catalyst in the synthesis of various organic molecules, such as amines, alcohols, and esters. It has also been used as an inhibitor of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases.
Mechanism Of Action
The mechanism of action of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is not yet fully understood. It is believed to act as an inhibitor of enzymes involved in signal transduction pathways by binding to the active site of the enzyme and blocking its activity. It is also believed to act as a catalyst for certain reactions by increasing the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate are not yet fully understood. It has been shown to have an inhibitory effect on certain enzymes involved in signal transduction pathways, but its effects on other biochemical and physiological processes are not yet known.
Advantages And Limitations For Lab Experiments
The main advantage of using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate in lab experiments is its high purity and low cost. It is also relatively easy to synthesize and can be used in a variety of reactions. However, it is important to note that Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate is a relatively new compound and its effects on biochemical and physiological processes are not yet fully understood. Therefore, it is important to exercise caution when using Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate in laboratory experiments.
Future Directions
The potential applications of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate are still being explored. Future research could focus on further elucidating its mechanism of action, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of medicine. Finally, research could be conducted to explore the potential uses of Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate as a catalyst for various reactions.
properties
IUPAC Name |
ethyl 2-[3-bromo-6-cyano-2-(trifluoromethyl)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-7(6-17)3-4-9(13)11(8)12(14,15)16/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAYFNOBUMEWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1C(F)(F)F)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromo-6-cyano-2-(trifluoromethyl)phenylacetate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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